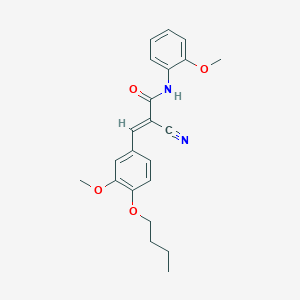
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is a chemical compound that has been the focus of many scientific studies due to its potential therapeutic applications. This compound is also known as BM-573 or SR-27897 and is a member of the family of compounds known as enaminones. Enaminones have been found to exhibit a wide range of biological activities and have been studied extensively for their potential use as therapeutic agents.
Wirkmechanismus
The mechanism of action of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide involves the inhibition of the enzyme phospholipase A2 (PLA2), which is responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2, this compound reduces the production of these mediators, leading to a decrease in inflammation and thrombosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit potent anti-inflammatory and anti-thrombotic effects in vitro and in vivo. In addition, this compound has been shown to reduce the expression of adhesion molecules on endothelial cells, which play a key role in the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide in lab experiments include its potent anti-inflammatory and anti-thrombotic effects, as well as its ability to inhibit PLA2. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide. One potential direction is the development of novel formulations or delivery methods to improve the bioavailability of this compound. Another direction is the investigation of the potential use of this compound in the treatment of other inflammatory and thrombotic diseases. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide involves a multi-step process that begins with the reaction of 4-butoxy-3-methoxybenzaldehyde with malononitrile in the presence of a base. The resulting intermediate is then reacted with 2-methoxybenzylamine to form the final product. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been found to exhibit potent anti-inflammatory and anti-thrombotic effects, making it a promising candidate for the treatment of cardiovascular diseases such as atherosclerosis and thrombosis.
Eigenschaften
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-5-12-28-20-11-10-16(14-21(20)27-3)13-17(15-23)22(25)24-18-8-6-7-9-19(18)26-2/h6-11,13-14H,4-5,12H2,1-3H3,(H,24,25)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVQOCFYABPQPY-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

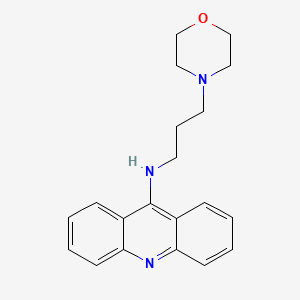
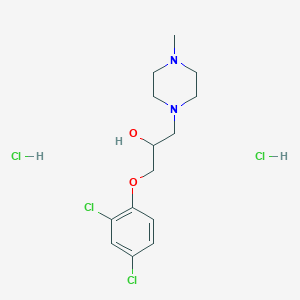


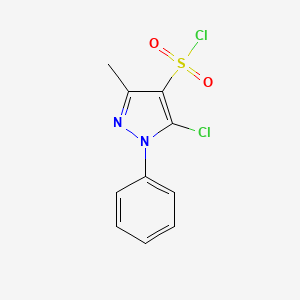
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2824173.png)
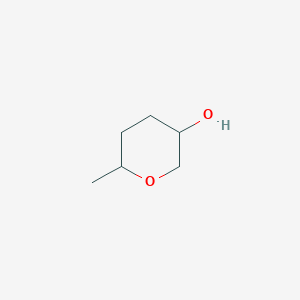
![1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2824175.png)

![2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2824179.png)
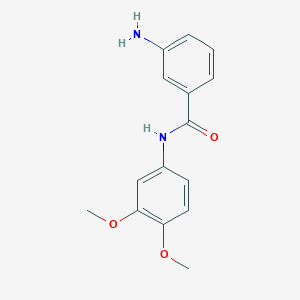
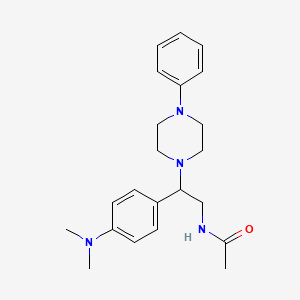
![3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2824185.png)
![N-[4-[2-(2-methylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2824186.png)